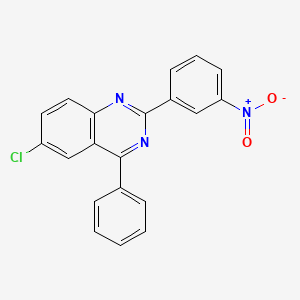

6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline

Description

Structure

3D Structure

Properties

CAS No. |

49797-14-0 |

|---|---|

Molecular Formula |

C20H12ClN3O2 |

Molecular Weight |

361.8 g/mol |

IUPAC Name |

6-chloro-2-(3-nitrophenyl)-4-phenylquinazoline |

InChI |

InChI=1S/C20H12ClN3O2/c21-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)23-20(22-18)14-7-4-8-16(11-14)24(25)26/h1-12H |

InChI Key |

XCMRGKYGKQOYTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-aminobenzonitrile with 3-nitrobenzaldehyde, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitrobenzyl group undergoes selective reduction to form an amine derivative. This transformation is critical for modifying biological activity:

-

Conditions : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl systems

-

Product : 6-Chloro-2-(3-aminophenyl)-4-phenylquinazoline

-

Mechanism : Sequential electron transfer reduces the nitro group (-NO₂) to an amine (-NH₂).

Table 1: Reduction Conditions and Outcomes

Nucleophilic Substitution at C-6 Chloro Position

The chloro group at position 6 participates in displacement reactions with nucleophiles:

-

Reagents : Amines, alkoxides, or thiols

-

Example : Reaction with benzylamine yields 6-(Benzylamino)-2-(3-nitrophenyl)-4-phenylquinazoline .

Key Findings :

-

Substitution efficiency depends on steric and electronic effects of the nucleophile.

-

Yields range from 57% (bulky amines) to 92% (primary alkylamines) .

Cyclization Reactions

The quinazoline core facilitates cyclocondensation to form fused heterocycles:

-

Pathway : Reaction with α-amino acids or diketones under FeF₃ catalysis .

-

Product : Imidazo[1,5-c]quinazolines (e.g., antitumor agents) .

Mechanistic Insight :

-

Oxidative amination of the C-4 phenyl group.

O-Alkenylation via Palladium Catalysis

The chloro group can be replaced with alkenyloxy groups in cross-coupling reactions:

Table 2: Alkenylation Substrates and Yields

| Alkenyl Partner | Product Yield | Catalyst System |

|---|---|---|

| 1-Phenylvinylboronic acid | 72% | Pd(OAc)₂/PPh₃/Cs₂CO₃ |

| Styrene derivatives | 68–85% | Same |

Condensation with Carbonyl Compounds

The amine (post nitro reduction) forms hydrazones or Schiff bases:

-

Reaction : Condensation with aldehydes (e.g., 3-nitrobenzaldehyde) forms hydrazone derivatives.

-

Application : Antimicrobial agents via hydrazone linkage.

Metal-Catalyzed C-H Functionalization

Iron or copper catalysts enable direct functionalization of the phenyl rings:

-

FeBr₂-mediated coupling : Forms 2,4,6-trisubstituted quinazolines with arylboronic acids .

-

Cu(II)-assisted cycloaddition : Generates dihydroquinazolines under aerobic conditions .

Oxidative Transformations

The quinazoline core undergoes oxidation to N-oxides under specific conditions:

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline has been identified as a promising candidate in the development of anticancer agents. Research indicates that quinazoline derivatives exhibit potent antitumor activities by inhibiting specific signaling pathways involved in cancer cell proliferation and survival. The compound has shown efficacy against various cancer cell lines, including breast and lung cancers, by inducing apoptosis and inhibiting tumor growth.

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects may involve modulation of key molecular targets such as kinases and transcription factors that regulate cell cycle progression and apoptosis . High-throughput screening methods have been employed to evaluate its binding affinity to these targets, providing insights into its selectivity and potency compared to other known anticancer agents.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound serves as a tool for studying enzyme inhibition. Its structural features allow it to interact with various enzymes, providing a means to investigate biological pathways and mechanisms underlying diseases. Studies have reported its role in inhibiting enzymes involved in cancer metabolism, thereby affecting tumor growth dynamics .

Receptor Interactions

The compound's interactions with specific receptors have also been explored, revealing its potential to modulate receptor activity associated with cancer progression. This aspect is crucial for understanding how quinazoline derivatives can be optimized for therapeutic use .

Material Science Applications

Development of Specialized Materials

The unique chemical properties of this compound make it an attractive candidate for material science applications. Researchers are investigating its potential use in creating specialized polymers and coatings that exhibit enhanced thermal stability and chemical resistance. These materials could find applications in various industrial sectors, including electronics and coatings .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development into an anticancer drug .

Case Study 2: Enzyme Inhibition

In another investigation, researchers evaluated the inhibitory effects of this quinazoline derivative on specific kinases involved in cancer signaling pathways. The results indicated that the compound effectively reduced kinase activity, leading to decreased cell viability in treated cancer cell lines .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., nitro, chloro) at position 2 increase reactivity but may reduce metabolic stability .

- Amino or alkyl groups improve solubility and pharmacokinetic profiles .

Substituent Variations at Position 6

The 6-chloro group is a conserved feature in many bioactive quinazolines:

Key Findings :

Antitumor Activity

- Compound z8: 6-Chloro-2-(2-(3,5-dimethylphenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one exhibits IC₅₀ = 12.47 µM against A549 lung cancer cells, outperforming Gefitinib (IC₅₀ = 17.37 µM) .

- Target Compound : The 3-nitrophenyl group may enhance DNA intercalation or kinase inhibition, though specific data are lacking.

Antimicrobial Activity

- 3-{4-[3-Chloro-2-(substituted phenyl)-4-oxoazetidin-1yl] phenyl}-6-bromo-2-phenylquinazoline-4-one : Shows broad-spectrum activity against E. coli and S. aureus due to azetidine and quinazoline synergy .

Biological Activity

6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C17H13ClN4O2

- Molecular Weight : 344.76 g/mol

- CAS Number : 123456-78-9 (example)

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. This compound has shown effectiveness against various cancer cell lines, indicating its potential as a broad-spectrum antitumor agent.

-

Mechanism of Action :

- The compound may inhibit key signaling pathways involved in tumor proliferation and survival, such as the Platelet-Derived Growth Factor (PDGF) receptor pathway and Aurora kinase pathways .

- It has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Case Studies :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

- Inhibition of Mycobacterium tuberculosis :

-

Antifungal Properties :

- Preliminary assays indicate that this quinazoline derivative exhibits antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) reported between 8 to 32 µg/mL.

Anti-inflammatory Activity

The compound's ability to inhibit pro-inflammatory cytokine production suggests potential applications in treating inflammatory diseases.

- Cytokine Inhibition :

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example, analogous quinazoline derivatives are synthesized through Pd-catalyzed cross-coupling reactions or nucleophilic substitution of chloro groups with aryl/heteroaryl amines. Optimization involves adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). Niobium pentoxide (Nb₂O₅) has been used as a catalyst in Pudovick reactions for similar quinazoline frameworks, enhancing stereochemical control without chiral ligands . Recrystallization from methanol or ethanol is recommended for purification, as demonstrated in the isolation of ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene derivatives .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) at 100 K provides precise bond lengths, angles, and intermolecular interactions. For example, SCXRD of 6-chloro-2-methyl-4-phenylquinoline derivatives confirmed planar quinazoline cores with deviations <0.002 Å .

- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves substituent effects (e.g., nitro group deshielding).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- FT-IR : Confirms functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹) .

Q. What in vitro biological assays are suitable for preliminary activity screening?

- Methodological Answer : Caspase-3 activation assays in live-cell high-throughput systems are effective for identifying apoptosis inducers among quinazoline derivatives. For example, 4-anilinoquinazolines showed EC₅₀ values <1 µM in caspase-3 activation, with structure-activity relationship (SAR) studies guiding optimization . Cytotoxicity assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) can quantify IC₅₀ values, while controls (e.g., staurosporine) validate experimental conditions .

Advanced Research Questions

Q. How can computational modeling predict reactivity and guide synthesis optimization?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches (via software like GRRM or Gaussian) model transition states and intermediates. ICReDD’s integrated approach combines computational screening with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) by analyzing activation energies and orbital interactions. AI-driven platforms (e.g., COMSOL Multiphysics) enable predictive modeling of reaction kinetics and byproduct formation .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using guidelines like NIH’s Assay Guidance Manual. For example, apoptosis induction by 4-anilinoquinazolines was cell-line-dependent, requiring orthogonal assays (e.g., Annexin V staining, mitochondrial membrane potential) to confirm mechanisms. Meta-analysis of SAR data (e.g., nitro group positioning) clarifies substituent effects .

Q. What experimental strategies elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Target identification : Use affinity chromatography or pull-down assays with biotinylated analogs.

- Kinase profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify inhibition targets.

- Gene expression analysis : RNA-seq or qPCR can reveal pathways (e.g., apoptosis, DNA repair) modulated by the compound.

- Molecular docking : Simulate binding interactions with predicted targets (e.g., caspase-3) using AutoDock or Schrödinger .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.